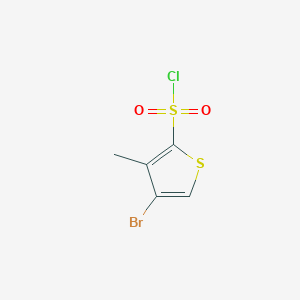

4-Bromo-3-methylthiophene-2-sulfonyl chloride

説明

4-Bromo-3-methylthiophene-2-sulfonyl chloride is a halogenated thiophene derivative featuring a sulfonyl chloride functional group. The compound consists of a thiophene ring substituted with a bromine atom at position 4, a methyl group at position 3, and a sulfonyl chloride (-SO₂Cl) group at position 2. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives, particularly in pharmaceuticals and agrochemicals. The bromine and methyl substituents likely influence its electronic and steric properties, altering reactivity compared to simpler thiophene sulfonyl chlorides.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-methylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c1-3-4(6)2-10-5(3)11(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFAFAISNKTEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylthiophene-2-sulfonyl chloride typically involves the bromination of 3-methylthiophene followed by sulfonylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonyl chloride reagents .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent quality control measures to ensure high purity and consistency .

化学反応の分析

Types of Reactions

4-Bromo-3-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly reacts with nucleophiles to form substituted thiophene derivatives.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.

Oxidation: Often requires oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

Scientific Research Applications of 4-Bromo-3-methylthiophene-2-sulfonyl chloride

4-Bromo-3-methylthiophene-2-sulfonyl chloride is a versatile compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, characterized by a bromine atom and a sulfonyl chloride functional group attached to a thiophene ring, contributes to its reactivity and interaction with biological targets.

Chemistry

- Building Block in Synthesis This compound serves as a crucial building block in the synthesis of more complex molecules. It is known to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for carbon-carbon bond formation.

- Organic Intermediate As an important organic intermediate, it plays a crucial role in various chemical reactions.

- Antimicrobial Activity Thiophene derivatives can inhibit the growth of various bacterial strains. The sulfonyl chloride group enhances the compound's reactivity, potentially leading to increased antimicrobial efficacy.

- Anticancer Properties Compounds similar to 4-Bromo-3-methylthiophene-2-sulfonyl chloride may exhibit cytotoxic effects against cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation.

Medicine

- Drug Development It is investigated for its potential use in drug development and as a pharmacological tool.

- Enzyme Inhibition The sulfonyl chloride moiety may act as an electrophile, reacting with nucleophilic sites on enzymes, thereby inhibiting their activity.

- Interference with Cellular Signaling The compound may disrupt signaling pathways involved in cell growth and survival, particularly in cancer cells.

Industry

- Specialty Chemicals and Materials Utilized in the production of specialty chemicals and materials.

Chemical Reactions

4-Bromo-3-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions:

- Substitution Reactions Commonly reacts with nucleophiles to form substituted thiophene derivatives. Typically involves nucleophiles such as amines or alcohols under mild conditions.

- Oxidation and Reduction Can be oxidized or reduced under specific conditions to yield different products. Oxidation often requires oxidizing agents like hydrogen peroxide or potassium permanganate, while reduction can be achieved using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions include various substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Control (Penicillin) | Staphylococcus aureus | 16 |

A study evaluated the antimicrobial properties of various thiophene derivatives, including sulfonyl chlorides. Results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value comparable to standard antibiotics.

Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanism and efficacy.

Synthetic Route Example

- Starting Material : 3-Methylthiophene

- Reagents : SO₂Cl₂ (sulfonyl chloride), Br₂ (bromine)

- Conditions : Reaction under controlled temperature to prevent degradation.

作用機序

The mechanism of action of 4-Bromo-3-methylthiophene-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It targets nucleophilic sites on molecules, facilitating the formation of new chemical bonds. This property makes it useful in various synthetic applications .

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural and molecular characteristics of 4-bromo-3-methylthiophene-2-sulfonyl chloride and related compounds:

Key Observations :

- Heterocycle vs. Benzene Backbone : The phenyl derivative (CAS 1517051-26-1) exhibits distinct electronic properties due to the benzene ring, which may reduce electrophilicity at the sulfonyl chloride group compared to thiophene-based analogs .

- Functional Group Complexity : The trifluoromethyl and ester groups in the compound from increase molecular weight and polarity, likely impacting solubility and biological activity .

生物活性

4-Bromo-3-methylthiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

4-Bromo-3-methylthiophene-2-sulfonyl chloride is characterized by the presence of a bromine atom and a sulfonyl chloride functional group attached to a thiophene ring. This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives can inhibit the growth of various bacterial strains. The sulfonyl chloride group enhances the compound's reactivity, potentially leading to increased antimicrobial efficacy.

- Anticancer Properties : Research indicates that compounds similar to 4-bromo-3-methylthiophene-2-sulfonyl chloride may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The exact mechanism of action for 4-bromo-3-methylthiophene-2-sulfonyl chloride remains under investigation, but several hypotheses include:

- Enzyme Inhibition : The sulfonyl chloride moiety may act as an electrophile, reacting with nucleophilic sites on enzymes, thereby inhibiting their activity.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cell growth and survival, particularly in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiophene derivatives, including sulfonyl chlorides. Results indicated that 4-bromo-3-methylthiophene-2-sulfonyl chloride demonstrated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-Bromo-3-methylthiophene-2-sulfonyl chloride | Staphylococcus aureus | 32 |

| Control (Penicillin) | Staphylococcus aureus | 16 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 4-bromo-3-methylthiophene-2-sulfonyl chloride resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanism and efficacy.

Synthesis and Derivatives

The synthesis of 4-bromo-3-methylthiophene-2-sulfonyl chloride typically involves the chlorination of the corresponding thiophene derivative followed by bromination. Researchers have also explored various derivatives to enhance biological activity.

Synthetic Route Example

- Starting Material : 3-Methylthiophene

- Reagents : SO₂Cl₂ (sulfonyl chloride), Br₂ (bromine)

- Conditions : Reaction under controlled temperature to prevent degradation.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-methylthiophene-2-sulfonyl chloride?

The synthesis of this compound typically involves the sulfonation of 4-bromo-3-methylthiophene followed by chlorination. A patent (US6329528 B1) outlines a method where thiophene derivatives are reacted with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Post-reaction purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) is critical to isolate the product .

Q. How should researchers characterize the purity of this compound?

Key characterization methods include:

- NMR Spectroscopy : Confirm structural integrity by analyzing - and -NMR chemical shifts, particularly for the methyl group (δ ~2.5 ppm) and sulfonyl chloride moiety (δ ~120–130 ppm for ).

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Physical Properties : Compare experimental values (e.g., LogP = 3.198, refractive index = 1.604) with literature data to validate purity .

Q. What safety precautions are necessary when handling this compound?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a fume hood due to the compound’s corrosive nature.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

By-product formation (e.g., sulfonic acids) can be reduced by:

- Temperature Control : Maintain sub-10°C conditions during chlorosulfonic acid addition to avoid over-sulfonation.

- Stoichiometry : Use a 1.2:1 molar ratio of chlorosulfonic acid to thiophene derivative to limit excess reagent.

- Workup Protocol : Quench the reaction with ice-cold water and extract the product immediately to prevent hydrolysis .

Q. What analytical techniques are suitable for identifying degradation products of this compound?

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can detect sulfonic acid derivatives (e.g., [M–Cl+HO]+ ions).

- FT-IR Spectroscopy : Monitor S=O stretches (asymmetric ~1370 cm, symmetric ~1170 cm) to track degradation.

- Stability Studies : Conduct accelerated degradation tests under humid conditions (40°C/75% RH) and analyze via HPLC-MS .

Q. How does the electron-withdrawing bromo group influence the reactivity of the sulfonyl chloride moiety?

The bromine atom at the 4-position enhances electrophilicity of the sulfonyl chloride group by inductively withdrawing electron density. This increases susceptibility to nucleophilic attack (e.g., in Suzuki couplings or amidation reactions). Computational studies (DFT) can model charge distribution to predict reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。